Isopedicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopedicin is a bioactive component that has anti-inflammatory functions. It inhibits the production of superoxide anion (O2 U?) in human neutrophils by elevating cellular cAMP and activating PKA through its inhibition of cAMP-specific PDE .

Molecular Structure Analysis

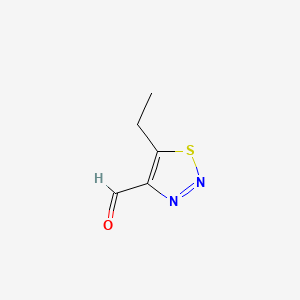

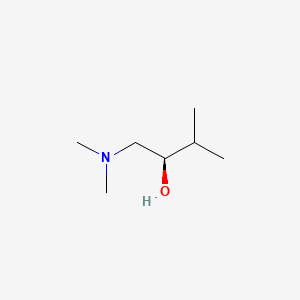

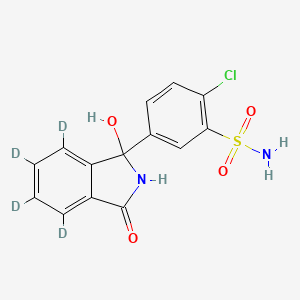

Isopedicin has a molecular formula of C18H18O6 and a molecular weight of 330.3 g/mol . The exact structure can be found in databases like PubChem .

Physical And Chemical Properties Analysis

Isopedicin is a powder with a molecular weight of 330.3 g/mol . More detailed physical and chemical properties can be obtained from resources like the Material Safety Data Sheet .

Wissenschaftliche Forschungsanwendungen

Food Preservation

Pediocins, including Isopedicin, have been studied for their potential as food preservatives . They exhibit important technological properties, such as thermostability and retaining activity at a wide pH range, which along with their bactericidal action against Gram-positive food spoilage and pathogenic bacteria, make them an important class of biopreservatives .

Medical Applications

Class IIa bacteriocins, which include Isopedicin, have potential applications in medical sciences . They act on the cytoplasmic membrane of Gram-positive cells, dissipating the transmembrane electrical potential by forming pores . This makes them promising candidates for developing new antimicrobial therapies.

Antibacterial Action

Pediocins have a broad spectrum of antibacterial activity . They are effective in very low concentrations, often picomolar to nanomolar concentrations . This makes them useful in various applications where controlling bacterial growth is important.

Genetic Engineering

Advances in genetic engineering have opened up new possibilities for improving the features of pediocins . By manipulating the genes responsible for their production, scientists can potentially enhance their antimicrobial properties or adapt them for specific applications.

Research on Antimicrobial Peptides

Pediocins are a valuable tool in research on antimicrobial peptides . Studying their structure and mode of action can provide insights into how these types of peptides function, which can inform the development of new antimicrobial agents.

Study of Bacterial Ecosystems

Bacteriocins like Isopedicin play a role in bacterial ecosystems . Studying their production and effects can provide insights into bacterial interactions and competition, which is a key aspect of microbial ecology.

Wirkmechanismus

Target of Action

Isopedicin primarily targets Phosphodiesterase (PDE) . PDE is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key secondary messengers in cells .

Mode of Action

Isopedicin interacts with its target, PDE, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP in cells . The elevated cAMP levels then enhance the activity of Protein Kinase A (PKA), a key enzyme involved in multiple cellular processes .

Biochemical Pathways

The inhibition of PDE by Isopedicin affects the cAMP-PKA pathway . Under normal conditions, PDE breaks down cAMP, thus regulating its levels within the cell . When isopedicin inhibits pde, camp levels rise, leading to the activation of pka . PKA then phosphorylates various proteins, altering their activity and ultimately affecting numerous cellular processes .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are crucial for understanding its bioavailability and therapeutic potential

Result of Action

The primary result of Isopedicin’s action is the potent and concentration-dependent inhibition of superoxide anion (O2 U?) production in formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)-activated cells . This suggests that Isopedicin may have significant anti-inflammatory effects, as the superoxide anion is a reactive oxygen species that contributes to inflammation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVYPJWNGKLMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary biological activity of Isopedicin?

A1: Isopedicin is a bioactive component found in the Chinese medicinal herb Fissistigma oldhamii. Research suggests that it acts as a potent inhibitor of superoxide anion production in activated human neutrophils. [] This suggests a potential role for Isopedicin in modulating inflammatory responses.

Q2: Are there any other known biological activities of Isopedicin or related compounds?

A2: While the provided abstracts don't offer specific details about Isopedicin's structure or related compounds, one abstract mentions the "nuclear oxidation in flavones and related compounds." [] This suggests that Isopedicin might belong to the flavone class of compounds or possess structural similarities. Flavones are known for their antioxidant and anti-inflammatory properties. Further investigation is needed to confirm if Isopedicin shares these activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)

![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)